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(5-Bromobenzo[d][1,3]dioxol-4-yl)methanol

Cat. No.: B6359391
CAS No.: 669051-19-8
M. Wt: 231.04 g/mol
InChI Key: NESPKJAGCRSBSC-UHFFFAOYSA-N
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Description

Significance of the Benzo[d]ias.ac.innih.govdioxole Scaffold in Chemical Synthesis

The benzo[d] ias.ac.innih.govdioxole unit is more than just a structural component; its unique electronic properties make it an important building block in organic synthesis. The two oxygen atoms in the dioxole ring increase the electron density of the aromatic system, facilitating electrophilic substitution reactions. ias.ac.in This inherent reactivity makes it a versatile starting point for the construction of more complex molecular architectures.

This scaffold is a key feature in a wide array of natural products, including the well-known piperonal (B3395001) (heliotropin), which possesses a characteristic cherry-almond aroma, and is a precursor in various syntheses. Furthermore, the benzo[d] ias.ac.innih.govdioxole moiety is integral to the structure of several classes of alkaloids, such as the aporphines and coptisines, which have been the targets of numerous total synthesis campaigns. glpbio.com In medicinal chemistry, derivatives of benzo[d] ias.ac.innih.govdioxole are investigated for a range of therapeutic applications, including potential anti-inflammatory, anticonvulsant, and neuroprotective effects. ias.ac.innih.govnih.gov The structural rigidity and specific spatial arrangement of substituents that this scaffold allows are crucial for the interaction of these molecules with biological targets.

Overview of Halogenated Benzo[d]ias.ac.innih.govdioxole Derivatives in Synthetic Chemistry

The introduction of halogen atoms onto the benzo[d] ias.ac.innih.govdioxole scaffold significantly enhances its synthetic utility. Halogenated derivatives, particularly those containing bromine or iodine, serve as versatile handles for a variety of cross-coupling reactions. These reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

For instance, 5-iodobenzo[d] ias.ac.innih.govdioxole has been shown to be a compatible substrate in palladium-catalyzed silylcarbonylation reactions, demonstrating the utility of these halogenated systems in complex multi-component transformations. nih.gov The bromine atom, in compounds like (5-Bromobenzo[d] ias.ac.innih.govdioxol-4-yl)methanol, provides a reactive site for lithiation or for direct use in palladium-catalyzed coupling reactions, allowing for the introduction of a wide range of substituents at a specific position on the aromatic ring. This strategic placement of a reactive halogen atom is a common tactic in the design of synthetic routes towards complex target molecules.

Research Trajectories of (5-Bromobenzo[d]ias.ac.innih.govdioxol-4-yl)methanol as a Key Intermediate

While specific research detailing the extensive use of (5-Bromobenzo[d] ias.ac.innih.govdioxol-4-yl)methanol is not widely documented in publicly available literature, its structure suggests clear and promising research trajectories as a key synthetic intermediate. Its utility can be inferred from studies on its isomer, (6-bromobenzo[d] ias.ac.innih.govdioxol-5-yl)methanol, which has been used as a starting material for the synthesis of novel heterocyclic systems. researchgate.networldresearchersassociations.com

The primary reactive centers of (5-Bromobenzo[d] ias.ac.innih.govdioxol-4-yl)methanol are the benzylic alcohol and the aryl bromide. The alcohol moiety can be easily oxidized to the corresponding aldehyde or carboxylic acid, or converted to a leaving group (e.g., a mesylate or tosylate) for subsequent nucleophilic substitution reactions. A notable synthetic transformation would be its conversion to the corresponding azide (B81097), which can then participate in Huisgen 1,3-dipolar cycloadditions ("click chemistry") to form triazole rings. researchgate.networldresearchersassociations.com

The bromo substituent is an ideal functional group for palladium-catalyzed cross-coupling reactions. Following the synthetic logic applied to its isomer, the bromo group on (5-Bromobenzo[d] ias.ac.innih.govdioxol-4-yl)methanol could be coupled with a variety of boronic acids or their esters (Suzuki-Miyaura coupling) to introduce new aryl or heteroaryl substituents. researchgate.networldresearchersassociations.com This would allow for the construction of a library of complex molecules built upon the benzo[d] ias.ac.innih.govdioxole core. The combination of modifying the hydroxymethyl group and performing cross-coupling at the bromine site makes this compound a highly versatile bifunctional building block for the synthesis of new materials and potential pharmaceutical agents.

Chemical and Physical Properties

Below is a table summarizing the key chemical and physical properties of (5-Bromobenzo[d] ias.ac.innih.govdioxol-4-yl)methanol.

PropertyValueReference
CAS Number 669051-19-8 aobchem.com
Molecular Formula C₈H₇BrO₃ aobchem.com
Molecular Weight 231.04 g/mol synthonix.com
Appearance Solid (predicted)
Purity 98% synthonix.com

Spectroscopic Data

TechniqueExpected Data
¹H NMR Signals corresponding to the aromatic protons, the methylene (B1212753) protons of the dioxole ring, the benzylic alcohol protons (CH₂OH), and the hydroxyl proton.
¹³C NMR Resonances for the aromatic carbons (including the carbon bearing the bromine atom), the methylene carbon of the dioxole ring, and the benzylic carbon.
IR Spectroscopy Characteristic absorption bands for the O-H stretch of the alcohol, C-H stretches of the aromatic and methylene groups, and C-O stretches.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight, along with a characteristic isotopic pattern for a monobrominated compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7BrO3 B6359391 (5-Bromobenzo[d][1,3]dioxol-4-yl)methanol CAS No. 669051-19-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5-bromo-1,3-benzodioxol-4-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO3/c9-6-1-2-7-8(5(6)3-10)12-4-11-7/h1-2,10H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NESPKJAGCRSBSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C(=C(C=C2)Br)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Bromobenzo D 1 2 Dioxol 4 Yl Methanol

Strategies for the Construction of the Benzo[d]uwindsor.caorganic-chemistry.orgdioxole Core

The foundational step in the synthesis of (5-Bromobenzo[d] uwindsor.caorganic-chemistry.orgdioxol-4-yl)methanol is the creation of the benzo[d] uwindsor.caorganic-chemistry.orgdioxole ring system. This bicyclic structure is typically formed by the condensation of a catechol with a suitable one-carbon electrophile. Several methods have been developed to achieve this transformation efficiently, including classical catechol condensation approaches, modern microwave-assisted techniques, and the use of innovative catalysts.

Catechol Condensation Approaches

The traditional and widely employed method for synthesizing the benzo[d] uwindsor.caorganic-chemistry.orgdioxole core involves the acid-catalyzed condensation of catechol with a methylene (B1212753) source. This reaction forms the characteristic five-membered dioxole ring fused to the benzene (B151609) ring.

A common approach utilizes the reaction of catechol with dihalomethanes, such as dichloromethane (B109758) or dibromomethane, in the presence of a base. The base facilitates the deprotonation of the catechol hydroxyl groups, which then act as nucleophiles to displace the halide ions from the dihalomethane, thereby forming the methylenedioxy bridge.

ReactantsReagentsProductReference
Catechol, DihalomethaneBase (e.g., NaOH, K2CO3)Benzo[d] uwindsor.caorganic-chemistry.orgdioxoleGeneral Knowledge

Another variation of this condensation involves the use of formaldehyde or its equivalents, such as paraformaldehyde, in the presence of an acid catalyst. The acid protonates the carbonyl oxygen of formaldehyde, activating it towards nucleophilic attack by the hydroxyl groups of catechol. Subsequent dehydration leads to the formation of the dioxole ring.

Microwave-Assisted Synthesis of Benzo[d]uwindsor.caorganic-chemistry.orgdioxole Derivatives

To enhance reaction rates and improve yields, microwave-assisted organic synthesis (MAOS) has been applied to the formation of benzo[d] uwindsor.caorganic-chemistry.orgdioxole derivatives. This technique utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to significantly shorter reaction times compared to conventional heating methods.

In a typical microwave-assisted procedure, catechol and a methylene source are mixed with a suitable catalyst and solvent in a sealed vessel and subjected to microwave irradiation. The high temperatures and pressures generated within the vessel accelerate the condensation reaction, affording the desired benzo[d] uwindsor.caorganic-chemistry.orgdioxole product in a more efficient manner. The choice of solvent and catalyst can be optimized to maximize the efficiency of the microwave-assisted synthesis.

Carbon-Based Solid Acid Catalysis in Benzo[d]uwindsor.caorganic-chemistry.orgdioxole Formation

In a move towards more sustainable and environmentally friendly chemical processes, carbon-based solid acids have emerged as effective catalysts for the synthesis of benzo[d] uwindsor.caorganic-chemistry.orgdioxole. These heterogeneous catalysts offer several advantages over traditional homogeneous acid catalysts, including ease of separation from the reaction mixture, reusability, and reduced corrosive properties.

Carbon-based solid acids are typically prepared by sulfonating carbonaceous materials, which introduces sulfonic acid (-SO3H) groups onto the carbon surface. These acidic sites effectively catalyze the condensation reaction between catechol and a methylene source. The reaction is typically carried out by refluxing the reactants in the presence of the solid acid catalyst, with the product being readily isolated by simple filtration to remove the catalyst. Research has shown that these carbon-based solid acids can provide high catalytic activity and selectivity for the formation of the benzo[d] uwindsor.caorganic-chemistry.orgdioxole ring.

Regioselective Bromination Techniques for Benzo[d]uwindsor.caorganic-chemistry.orgdioxole Precursors

The introduction of a bromine atom at the C5 position of the benzo[d] uwindsor.caorganic-chemistry.orgdioxole ring is a critical step in the synthesis of the target molecule. The electronic properties of the benzo[d] uwindsor.caorganic-chemistry.orgdioxole system, where the fused dioxole ring acts as an electron-donating group, direct electrophilic aromatic substitution primarily to the positions para to the ether-like oxygen atoms, which are the C5 and C6 positions. However, achieving regioselectivity for the C5 position over the C6 position can be challenging.

Direct bromination of unsubstituted benzo[d] uwindsor.caorganic-chemistry.orgdioxole with molecular bromine often leads to a mixture of products, with the major product typically being the 6-bromo derivative. To achieve the desired 5-bromo substitution pattern, a more strategic approach is often necessary.

One effective strategy involves the use of a directing group at the C4 position of the benzo[d] uwindsor.caorganic-chemistry.orgdioxole ring. A directing group can sterically and/or electronically favor the introduction of the bromine atom at the adjacent C5 position. For instance, starting with a precursor that already possesses a substituent at the C4 position can influence the regiochemical outcome of the bromination reaction.

An alternative and powerful method for achieving regioselective functionalization is through directed ortho-metalation (DoM) . This technique involves the deprotonation of a specific ortho-position of an aromatic ring by a strong base, typically an organolithium reagent, directed by a suitable functional group. In the context of benzo[d] uwindsor.caorganic-chemistry.orgdioxole, the oxygen atoms of the dioxole ring can act as directing groups, facilitating the removal of a proton from the adjacent C4 position. The resulting aryllithium species can then be quenched with an electrophilic bromine source, such as N-bromosuccinimide (NBS), to introduce the bromine atom specifically at the C4 position. Subsequent functionalization at the C5 position can then be explored.

However, for the synthesis of (5-Bromobenzo[d] uwindsor.caorganic-chemistry.orgdioxol-4-yl)methanol, a more common route involves the bromination of a precursor that already contains a functional group at the 4-position, which will later be converted to the hydroxymethyl group. For example, the bromination of piperonal (B3395001) (benzo[d] uwindsor.caorganic-chemistry.orgdioxole-5-carbaldehyde) has been studied, although this typically leads to substitution at the 6-position. Therefore, the synthesis of the target compound likely involves a carefully planned sequence of reactions to ensure the correct placement of both the bromo and hydroxymethyl substituents. A plausible route involves the ortho-lithiation of 5-bromobenzo[d] uwindsor.caorganic-chemistry.orgdioxole, followed by formylation to introduce the aldehyde group at the C4 position.

Introduction of the Hydroxymethyl Moiety at the C4 Position

The final key transformation in the synthesis of (5-Bromobenzo[d] uwindsor.caorganic-chemistry.orgdioxol-4-yl)methanol is the introduction of the hydroxymethyl (-CH2OH) group at the C4 position of the 5-brominated benzo[d] uwindsor.caorganic-chemistry.orgdioxole scaffold. This is typically achieved through the reduction of a precursor containing a carbonyl group, such as a formyl (-CHO) or a carboxylic acid (-COOH) group, at the desired position.

Reduction of Formyl or Carboxylic Acid Precursors

The reduction of an aldehyde (formyl group) or a carboxylic acid to a primary alcohol is a fundamental transformation in organic synthesis. Several reliable and efficient methods are available for this purpose.

Reduction of a Formyl Precursor:

The most direct route to the target molecule involves the reduction of 5-Bromobenzo[d] uwindsor.caorganic-chemistry.orgdioxole-4-carbaldehyde. This reduction can be readily accomplished using a variety of reducing agents.

Metal Hydride Reagents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used for the reduction of aldehydes to primary alcohols. Sodium borohydride is a milder and more selective reagent, typically used in alcoholic solvents like methanol or ethanol. Lithium aluminum hydride is a more powerful reducing agent and must be used in anhydrous aprotic solvents such as diethyl ether or tetrahydrofuran (THF), followed by an aqueous workup.

Catalytic Hydrogenation: The formyl group can also be reduced to a hydroxymethyl group via catalytic hydrogenation. This method involves treating the aldehyde with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum oxide (PtO2), or Raney nickel. This method is often considered a "greener" alternative to metal hydride reductions.

Reduction of a Carboxylic Acid Precursor:

Alternatively, the hydroxymethyl group can be introduced by the reduction of 5-Bromobenzo[d] uwindsor.caorganic-chemistry.orgdioxole-4-carboxylic acid. Carboxylic acids are generally more resistant to reduction than aldehydes.

Lithium Aluminum Hydride (LiAlH4): This powerful reducing agent is capable of reducing carboxylic acids to primary alcohols. The reaction is typically carried out in an anhydrous ether or THF, followed by an acidic workup to protonate the resulting alkoxide.

Borane Reagents: Borane (BH3) and its complexes, such as borane-tetrahydrofuran (BH3·THF) or borane-dimethyl sulfide (BMS), are also effective for the reduction of carboxylic acids to primary alcohols. These reagents are often more selective than LiAlH4 and can be used in the presence of other reducible functional groups.

The choice of reducing agent and reaction conditions will depend on the specific precursor used and the presence of other functional groups in the molecule that may also be susceptible to reduction.

PrecursorReducing AgentProduct
5-Bromobenzo[d] uwindsor.caorganic-chemistry.orgdioxole-4-carbaldehydeSodium Borohydride (NaBH4)(5-Bromobenzo[d] uwindsor.caorganic-chemistry.orgdioxol-4-yl)methanol
5-Bromobenzo[d] uwindsor.caorganic-chemistry.orgdioxole-4-carbaldehydeLithium Aluminum Hydride (LiAlH4)(5-Bromobenzo[d] uwindsor.caorganic-chemistry.orgdioxol-4-yl)methanol
5-Bromobenzo[d] uwindsor.caorganic-chemistry.orgdioxole-4-carbaldehydeH2, Pd/C(5-Bromobenzo[d] uwindsor.caorganic-chemistry.orgdioxol-4-yl)methanol
5-Bromobenzo[d] uwindsor.caorganic-chemistry.orgdioxole-4-carboxylic acidLithium Aluminum Hydride (LiAlH4)(5-Bromobenzo[d] uwindsor.caorganic-chemistry.orgdioxol-4-yl)methanol
5-Bromobenzo[d] uwindsor.caorganic-chemistry.orgdioxole-4-carboxylic acidBorane (BH3)(5-Bromobenzo[d] uwindsor.caorganic-chemistry.orgdioxol-4-yl)methanol

Formylation Strategies for Substituted Benzo[d]tandfonline.comresearchgate.netdioxoles

The introduction of a formyl group onto the aromatic ring of substituted benzo[d] tandfonline.comresearchgate.netdioxoles is a key transformation in the synthesis of various derivatives, including (5-Bromobenzo[d] tandfonline.comresearchgate.netdioxol-4-yl)methanol. Several classical formylation methods are applicable to electron-rich aromatic compounds like benzodioxoles.

Vilsmeier-Haack Reaction: This reaction utilizes a Vilsmeier reagent, typically generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to formylate electron-rich aromatic rings. The Vilsmeier reagent is a weak electrophile, making it suitable for reaction with activated aromatic systems. youtube.comnrochemistry.com The reaction proceeds through an electrophilic aromatic substitution, followed by hydrolysis to yield the aldehyde. youtube.comnrochemistry.comchemistrysteps.com For substituted benzodioxoles, the regioselectivity of the formylation is influenced by the electronic effects of the substituents already present on the ring. youtube.com

Duff Reaction: The Duff reaction, or hexamine aromatic formylation, employs hexamethylenetetramine as the formylating agent in the presence of an acid, typically in glycerol or acetic acid. wikipedia.org This method is particularly effective for the ortho-formylation of phenols and other highly activated aromatic rings. wikipedia.org The reaction mechanism involves the formation of an iminium ion from hexamine, which then acts as the electrophile in an aromatic substitution reaction. wikipedia.org

Reimer-Tiemann Reaction: This reaction is a well-established method for the ortho-formylation of phenols, using chloroform in a basic solution. wikipedia.orgallen.in The reactive species is dichlorocarbene, which is generated in situ. wikipedia.orgnrochemistry.com While primarily used for phenols, its applicability can extend to other electron-rich hydroxy-aromatic compounds. wikipedia.org The reaction is typically carried out in a biphasic solvent system and often requires heating to initiate. wikipedia.orglscollege.ac.in

A summary of these formylation strategies is presented in the table below.

Reaction NameReagentsKey Features
Vilsmeier-Haack Reaction DMF, POCl₃Utilizes a weak electrophile, suitable for electron-rich aromatics. youtube.comnrochemistry.comchemistrysteps.com
Duff Reaction Hexamethylenetetramine, AcidPrimarily for ortho-formylation of highly activated rings. wikipedia.org
Reimer-Tiemann Reaction Chloroform, Strong BaseInvolves a dichlorocarbene intermediate; classic method for ortho-formylation of phenols. wikipedia.orgnrochemistry.com

Green Chemistry Approaches in the Synthesis of Benzo[d]tandfonline.comresearchgate.netdioxole Derivatives

Solvent-Free Reaction Conditions

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free, or solid-state, reactions offer significant advantages in terms of reduced waste, easier product separation, and potentially lower energy consumption.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, often under solvent-free conditions. tandfonline.comnih.gov In the synthesis of 2-phenyl-substituted 1,3-benzodioxole (B145889) derivatives, the reaction of catechol with benzoic acid derivatives can be efficiently carried out in the presence of polyphosphoric acid as a catalyst under microwave irradiation, without the need for an additional solvent. tandfonline.comresearchgate.nettandfonline.com This method significantly reduces reaction times from hours to seconds and often leads to higher yields compared to conventional heating methods. tandfonline.comresearchgate.nettandfonline.com The use of microwave heating is considered a green chemistry tool for the rapid synthesis of various benzazole compounds. nih.gov

The table below summarizes the advantages of microwave-assisted solvent-free synthesis of benzodioxole derivatives.

ParameterConventional HeatingMicrowave-Assisted Synthesis
Reaction Time Hours tandfonline.com30-120 seconds tandfonline.comtandfonline.com
Solvent Often requires toxic solvents like benzene or toluene tandfonline.comSolvent-free or uses the catalyst as a solvent tandfonline.comtandfonline.com
Energy Consumption HigherLower tandfonline.com
Yield Generally lower60-85% tandfonline.com

Environmentally Benign Catalysis

The use of heterogeneous and recyclable catalysts is a cornerstone of green chemistry, as it simplifies product purification and minimizes catalyst waste. Several environmentally benign catalysts have been successfully employed in the synthesis of benzo[d] tandfonline.comresearchgate.netdioxole derivatives.

Solid Acid Catalysts:

HY Zeolite: HY zeolite has been demonstrated as an efficient and selective heterogeneous catalyst for the condensation reaction of catechol with various aldehydes and ketones to produce 1,3-benzodioxoles. ecnu.edu.cnecnu.edu.cn The catalyst can be easily separated from the reaction mixture and potentially reused. Optimal conditions for this reaction include a 1:1.4 molar ratio of catechol to the carbonyl compound, with a reaction time of 5 hours, leading to high conversion and selectivity. ecnu.edu.cn

Montmorillonite KSF or K-10: These clays are inexpensive and have been used as catalysts for the synthesis of 2-substituted and 2,2-disubstituted 1,3-benzodioxoles. tandfonline.com However, these reactions can have longer reaction times and may still require the use of solvents. tandfonline.com

Carbon-Based Solid Acids: A synthetic method for 1,3-benzodioxole utilizes a carbon-based solid acid as a catalyst for the reaction between catechol and an aldehyde or ketone. This method boasts high conversion rates (above 80%) and selectivity (above 95%). google.com

Other Green Catalysts:

Polyphosphoric Acid (PPA): In microwave-assisted syntheses, polyphosphoric acid can act as both a catalyst and a solvent, eliminating the need for other organic solvents. tandfonline.comresearchgate.nettandfonline.com This approach is noted for its simplicity, cost-effectiveness, and increased yields. tandfonline.com

Recyclable Heterogeneous Catalysts: For the acylation of 1,3-benzodioxole, recyclable heterogeneous catalysts like Zn-Aquivion or AquivionSO₃H® have been used in continuous flow processes, demonstrating excellent stability and selectivity. mdpi.com

The following table provides an overview of environmentally benign catalysts used in the synthesis of benzodioxole derivatives.

CatalystTypeReactionAdvantages
HY Zeolite Heterogeneous Solid AcidAcetalization/Ketalization of catecholHigh conversion and selectivity, mild conditions. ecnu.edu.cnecnu.edu.cn
Montmorillonite KSF/K-10 Heterogeneous ClayAcetalization/Ketalization of catecholInexpensive. tandfonline.com
Carbon-Based Solid Acid Heterogeneous Solid AcidAcetalization/Ketalization of catecholHigh conversion and selectivity. google.com
Polyphosphoric Acid HomogeneousCyclization of catechol and benzoic acid derivativesActs as both catalyst and solvent, high yields. tandfonline.comresearchgate.nettandfonline.com
Zn-Aquivion / AquivionSO₃H® Heterogeneous RecyclableAcylation of 1,3-benzodioxoleSuitable for continuous flow processes, recyclable. mdpi.com

Reactivity and Derivatization Strategies of 5 Bromobenzo D 1 2 Dioxol 4 Yl Methanol

Transformations Involving the Bromine Atom

The carbon-bromine bond on the aromatic scaffold of (5-Bromobenzo[d] wikipedia.orgorganic-chemistry.orgdioxol-4-yl)methanol is a key site for chemical modification. Its reactivity is central to a range of transformations, particularly in the realm of metal-catalyzed cross-coupling reactions, which enable the formation of new carbon-carbon and carbon-heteroatom bonds.

Transition-metal-catalyzed cross-coupling reactions are powerful tools in organic synthesis, allowing for the precise construction of complex molecular architectures. uwindsor.ca For aryl bromides like (5-Bromobenzo[d] wikipedia.orgorganic-chemistry.orgdioxol-4-yl)methanol, palladium-catalyzed reactions are particularly prominent.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, celebrated for its mild reaction conditions, tolerance of a wide variety of functional groups, and the environmental compatibility of its boron-based reagents. uwindsor.ca The reaction facilitates the formation of a carbon-carbon bond between an organoboron compound (typically a boronic acid or ester) and an organohalide. researchgate.nettcichemicals.com

In the context of (5-Bromobenzo[d] wikipedia.orgorganic-chemistry.orgdioxol-4-yl)methanol, the bromine atom can be readily displaced to form a biaryl structure. The reaction is catalyzed by a palladium(0) species, which is often generated in situ from a palladium(II) precatalyst. A base is required to activate the organoboron reagent, forming a boronate species that participates in the catalytic cycle. The choice of catalyst, ligand, base, and solvent is crucial for optimizing reaction efficiency and yield.

Table 1: Typical Components for Suzuki-Miyaura Coupling of Aryl Bromides

Component Examples Purpose
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) Facilitates oxidative addition and reductive elimination steps.
Ligand PPh₃, P(t-Bu)₃, SPhos, XPhos Stabilizes the palladium center and modulates its reactivity.
Organoboron Reagent Arylboronic acids, Arylboronic esters Provides the aryl group to be coupled.
Base K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH Activates the organoboron reagent for transmetalation.

| Solvent | Toluene, Dioxane, DMF, THF/H₂O | Solubilizes reactants and influences reaction kinetics. |

The reaction proceeds with high selectivity at the C-Br bond, leaving the hydroxymethyl and dioxole functionalities intact, highlighting the reaction's broad functional group tolerance. tcichemicals.com

The Sonogashira coupling provides a direct and efficient route for the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. organic-chemistry.org This reaction is a powerful method for synthesizing substituted alkynes and is characterized by its use of a dual catalytic system, typically involving a palladium complex and a copper(I) salt co-catalyst, in the presence of an amine base. organic-chemistry.orgresearchgate.net

For (5-Bromobenzo[d] wikipedia.orgorganic-chemistry.orgdioxol-4-yl)methanol, a Sonogashira reaction would couple a terminal alkyne at the C5 position of the benzodioxole ring. The generally accepted mechanism involves a palladium catalytic cycle for the activation of the aryl bromide and a copper cycle for the activation of the terminal alkyne. The amine base serves to deprotonate the alkyne and neutralize the hydrogen halide produced during the reaction. organic-chemistry.org While copper is the traditional co-catalyst, copper-free protocols have also been developed to avoid the potential homocoupling of the alkyne (Glaser coupling). organic-chemistry.org

Table 2: Common Reagents for Sonogashira Coupling

Component Examples Role
Palladium Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄ Activates the C-Br bond via oxidative addition.
Copper(I) Co-catalyst CuI Forms a copper(I) acetylide intermediate.
Base Et₃N, i-Pr₂NH (DIPA), Piperidine Acts as a proton scavenger and solvent.
Terminal Alkyne Phenylacetylene, Trimethylsilylacetylene The source of the alkynyl group.

| Solvent | THF, DMF, Acetonitrile | Solubilizes reactants. |

The efficiency of the coupling can be influenced by the electronic properties of the substituents on the aryl bromide. researchgate.net

Beyond the Suzuki and Sonogashira reactions, the bromine atom on (5-Bromobenzo[d] wikipedia.orgorganic-chemistry.orgdioxol-4-yl)methanol can participate in other palladium-catalyzed transformations. The Stille coupling, for instance, utilizes organostannane reagents (organotin compounds) to form carbon-carbon bonds with organohalides. researchgate.net Although effective, the toxicity of organotin compounds and the difficulty in removing tin byproducts can be drawbacks compared to the Suzuki-Miyaura reaction. uwindsor.ca

The Hiyama coupling offers an alternative using organosilicon compounds, which are activated by a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF). uwindsor.ca Other reactions, such as the Buchwald-Hartwig amination, could potentially be employed to form carbon-nitrogen bonds, further expanding the synthetic possibilities. These reactions underscore the versatility of the C-Br bond as a synthetic linchpin for derivatization. nih.gov

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. The generally accepted mechanism involves a two-step addition-elimination process that proceeds through a negatively charged intermediate known as a Meisenheimer complex. libretexts.org

For this pathway to be viable, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (e.g., -NO₂, -CN), typically positioned ortho and/or para to the leaving group. libretexts.orgnih.gov These groups are essential to stabilize the negative charge of the Meisenheimer intermediate through resonance. libretexts.org

The (5-Bromobenzo[d] wikipedia.orgorganic-chemistry.orgdioxol-4-yl)methanol molecule lacks the necessary electronic activation for a facile SNAr reaction. The benzodioxole moiety and the hydroxymethyl group are not sufficiently electron-withdrawing to stabilize the high-energy anionic intermediate that would be formed upon nucleophilic attack. libretexts.org Consequently, direct displacement of the bromine atom by common nucleophiles under standard SNAr conditions is not considered a practical synthetic route for this substrate. The intermediate would be too high in energy to form at a practical rate. libretexts.org

Lithium-halogen exchange is a fundamental organometallic reaction that converts an organic halide into a highly reactive organolithium species. wikipedia.org This transformation is typically accomplished by treating the aryl bromide with a strong organolithium base, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), at low temperatures. wikipedia.orgprinceton.edu The rate of exchange generally follows the trend I > Br > Cl. princeton.edu

In the case of (5-Bromobenzo[d] wikipedia.orgorganic-chemistry.orgdioxol-4-yl)methanol, the reaction is complicated by the presence of the acidic proton of the hydroxymethyl group. The alkyllithium reagent is a powerful base and will preferentially deprotonate the alcohol to form a lithium alkoxide. Therefore, a minimum of two equivalents of the alkyllithium reagent is required: the first equivalent is consumed in the acid-base reaction, and the second equivalent performs the desired lithium-bromine exchange to generate the lithiated arene.

The resulting organolithium intermediate is a potent nucleophile and can be trapped with a wide variety of electrophiles to install new functional groups at the C5 position. This two-step sequence of lithium-halogen exchange followed by electrophilic quench provides a powerful method for derivatization. The presence of the adjacent alkoxide group may accelerate the exchange reaction through a chelation effect. wikipedia.org

Table 3: Lithium-Halogen Exchange and Subsequent Electrophilic Quench

Step Reagent(s) Purpose
1. Deprotonation & Exchange n-BuLi, s-BuLi, t-BuLi (≥ 2 eq.) in THF or Et₂O at low temp. (-78 °C) Generates the organolithium intermediate.

| 2. Electrophilic Quench | DMF, CO₂, R₂C=O, I₂, (CH₃)₃SiCl | Traps the organolithium species to form a new C-C, C-O, C-I, or C-Si bond. |

This strategy effectively transforms the electronic character of the C5 position from electrophilic (in the starting bromide) to strongly nucleophilic (in the organolithium intermediate).

Metal-Catalyzed Cross-Coupling Reactions

Reactions of the Primary Hydroxymethyl Group

The primary alcohol functionality is a key site for chemical modification, enabling access to a diverse array of compounds through oxidation, esterification, etherification, and substitution reactions.

Oxidation Reactions to Aldehydes and Carboxylic Acids

The primary hydroxymethyl group of (5-Bromobenzo[d] acs.orgacs.orgdioxol-4-yl)methanol can be selectively oxidized to form either the corresponding aldehyde, 5-bromo-1,3-benzodioxole-4-carbaldehyde, or the carboxylic acid, 5-bromobenzo[d] acs.orgacs.orgdioxole-4-carboxylic acid. The choice of oxidizing agent and reaction conditions determines the final product.

To Aldehydes: Milder oxidizing agents are required to stop the oxidation at the aldehyde stage. Reagents such as Pyridinium Chlorochromate (PCC) are effective for this transformation.

To Carboxylic Acids: Stronger oxidizing agents, often in the presence of water, will oxidize the primary alcohol directly to the carboxylic acid. Common reagents include potassium permanganate (B83412) (KMnO₄), and chromium trioxide (CrO₃) in acidic solution. A chromium(VI)-catalyzed oxidation using periodic acid (H₅IO₆) is also an effective method for converting primary alcohols to carboxylic acids in high yield.

Interactive Table: Oxidation Reactions

Target Product Reagent(s) Typical Conditions
Aldehyde (5-Bromo-1,3-benzodioxole-4-carbaldehyde) Pyridinium Chlorochromate (PCC) Anhydrous solvent (e.g., CH₂Cl₂)
Carboxylic Acid (5-Bromobenzo[d] acs.orgacs.orgdioxole-4-carboxylic acid) Potassium Permanganate (KMnO₄) Basic aqueous solution, then acid workup
Carboxylic Acid (5-Bromobenzo[d] acs.orgacs.orgdioxole-4-carboxylic acid) Chromium Trioxide (CrO₃), H₂SO₄ Acetone (Jones oxidation)
Carboxylic Acid (5-Bromobenzo[d] acs.orgacs.orgdioxole-4-carboxylic acid) H₅IO₆, catalytic CrO₃ Wet acetonitrile

Esterification and Etherification Reactions

The hydroxyl group readily participates in ester and ether formation, providing pathways to a wide range of functional derivatives.

Esterification: Esters can be formed through reaction with carboxylic acids under acidic catalysis (Fischer-Speier esterification) or, more commonly, by reaction with more reactive carboxylic acid derivatives like acyl chlorides or anhydrides in the presence of a base (e.g., pyridine, triethylamine) to neutralize the acid byproduct.

Etherification: The Williamson ether synthesis is a classic and versatile method for preparing ethers from this alcohol. byjus.comwikipedia.org This Sₙ2 reaction involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. khanacademy.orgyoutube.com This potent nucleophile then displaces a halide or other suitable leaving group from an alkyl halide to form the ether linkage. byjus.comwikipedia.orgmasterorganicchemistry.com

Interactive Table: Esterification and Etherification Reactions

Reaction Type Reagent 1 Reagent 2 Key Conditions
Esterification Carboxylic Acid (R-COOH) Acid catalyst (e.g., H₂SO₄) Heat, removal of water
Esterification Acyl Chloride (R-COCl) Base (e.g., Pyridine) Anhydrous solvent
Etherification Strong Base (e.g., NaH) Alkyl Halide (R'-X) Anhydrous polar aprotic solvent (e.g., THF, DMF)

Nucleophilic Substitution Reactions

The hydroxyl group can be converted into a good leaving group, facilitating its displacement by various nucleophiles.

The direct conversion of the primary alcohol to an alkyl halide is efficiently achieved using the Appel reaction. wikipedia.orgchem-station.comalfa-chemistry.com This reaction utilizes triphenylphosphine (B44618) (PPh₃) and a tetrahalomethane (e.g., CBr₄ for bromination, CCl₄ for chlorination) to generate the corresponding 4-(halomethyl) derivative under mild, neutral conditions. alfa-chemistry.comorganic-chemistry.org The mechanism involves the formation of an oxyphosphonium intermediate, which is then displaced by the halide ion in an Sₙ2 reaction. wikipedia.orgorganic-chemistry.org For benzyl (B1604629) alcohols, modified conditions using reagents like bromotrichloromethane (B165885) in dichloromethane (B109758) can facilitate chlorination at room temperature. organic-chemistry.orgresearchgate.net

Interactive Table: Halogenation (Appel Reaction)

Target Halide Reagent 1 Reagent 2 Typical Solvent
Chloride Triphenylphosphine (PPh₃) Carbon Tetrachloride (CCl₄) Refluxing CCl₄ or CH₂Cl₂
Bromide Triphenylphosphine (PPh₃) Carbon Tetrabromide (CBr₄) Dichloromethane (CH₂Cl₂)

The synthesis of the corresponding azide (B81097), 4-(azidomethyl)-5-bromobenzo[d] acs.orgacs.orgdioxole, is a critical step for further functionalization, particularly for click chemistry. This transformation can be accomplished through several methods:

Two-Step Procedure: A common and reliable method involves first converting the alcohol into a derivative with a good leaving group (e.g., a tosylate or mesylate by reaction with TsCl or MsCl, respectively) followed by nucleophilic substitution with an azide salt, such as sodium azide (NaN₃). A one-pot version of this involves mesylation followed by in-situ azidation. koreascience.kr

Direct Conversion: One-pot procedures for the direct conversion of alcohols to azides have been developed. One such method uses bis(2,4-dichlorophenyl) phosphate (B84403) to activate the alcohol, which is then displaced by an azide ion. acs.orgcmu.eduorganic-chemistry.org Other reagents like azidotrimethylsilane (B126382) (TMSN₃) in the presence of a catalyst can also be employed for the direct azidation of benzylic alcohols. organic-chemistry.org

Interactive Table: Azide Synthesis

Strategy Reagent(s) Intermediate Key Conditions

| Two-Step | 1. MsCl, Et₃N 2. NaN₃ | Mesylate | 1. CH₂Cl₂ 2. DMF, heat | | Direct (Phosphate) | Bis(2,4-dichlorophenyl) chlorophosphate, NaN₃, DMAP | Activated Phosphate | DMF, room temperature | | Direct (Silyl Azide) | Azidotrimethylsilane (TMSN₃), Cu(OTf)₂ | N/A | Dichloromethane |

Functionalization via Click Chemistry (e.g., Huisgen Cycloaddition)

The azide derivative, 4-(azidomethyl)-5-bromobenzo[d] acs.orgacs.orgdioxole, is an ideal substrate for the Huisgen 1,3-dipolar cycloaddition, a cornerstone of "click chemistry". wikipedia.org This reaction involves the coupling of an azide with a terminal alkyne to regioselectively form a stable 1,2,3-triazole ring.

The copper(I)-catalyzed version of this reaction (CuAAC) is particularly powerful, proceeding with high yields under mild conditions, often in aqueous solvent mixtures. wikipedia.orgnih.gov It exclusively yields the 1,4-disubstituted triazole isomer. wikipedia.org This strategy allows for the covalent linking of the benzodioxole moiety to a vast array of other molecules, provided they contain a terminal alkyne group, enabling the rapid assembly of complex molecular architectures. The reaction between a benzyl azide and an alkyne to form a triazole is a well-established application of this methodology. nih.govfigshare.comnih.govacs.org

Interactive Table: Huisgen Cycloaddition (CuAAC)

Reactant 1 Reactant 2 Catalyst System Product
4-(Azidomethyl)-5-bromobenzo[d] acs.orgacs.orgdioxole Terminal Alkyne (R-C≡CH) Cu(I) source (e.g., CuSO₄ + sodium ascorbate) 1,4-Disubstituted 1,2,3-triazole

Diversification of the Benzo[d]aobchem.comacs.orgdioxole Ring System

The aromatic core of (5-Bromobenzo[d] aobchem.comacs.orgdioxol-4-yl)methanol is a key target for structural modification. Electrophilic aromatic substitution and, to a lesser extent, cycloaddition reactions represent potential pathways for its diversification.

Electrophilic Aromatic Substitution on Substituted Benzo[d]aobchem.comacs.orgdioxoles

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing aromatic rings. synthonix.com The outcome of such reactions on a substituted benzene (B151609) ring is governed by the electronic properties of the existing substituents, which influence both the reaction rate and the regioselectivity of the incoming electrophile. sigmaaldrich.com

In the case of (5-Bromobenzo[d] aobchem.comacs.orgdioxol-4-yl)methanol, the benzene ring is adorned with three distinct groups: the fused benzo[d] aobchem.comacs.orgdioxole moiety, a bromine atom, and a hydroxymethyl group. The directing effects of these substituents are crucial in predicting the position of further substitution.

Benzo[d] aobchem.comacs.orgdioxole Group: The two ether-like oxygen atoms of the dioxole ring act as strong electron-donating groups through resonance. This donation increases the electron density of the aromatic ring, making it more nucleophilic and thus activating it towards electrophilic attack. This activating effect preferentially directs incoming electrophiles to the ortho and para positions relative to the oxygen atoms.

Bromo Group: Halogens, such as bromine, are deactivating groups due to their inductive electron-withdrawing effect. However, they are ortho, para-directors because of their ability to donate a lone pair of electrons through resonance, which stabilizes the cationic intermediate (the sigma complex) formed during the substitution at these positions. mdpi.com

Hydroxymethyl Group (-CH₂OH): This group is generally considered to be a weak deactivating group due to the electronegativity of the oxygen atom. As an alkyl-type substituent, it also acts as an ortho, para-director.

Considering the positions on the ring, the C6 and C7 positions are available for substitution. The C7 position is ortho to the hydroxymethyl group and meta to the bromo group, while the C6 position is para to the hydroxymethyl group and ortho to the bromo group. The strong ortho, para-directing nature of the dioxole ether oxygens will strongly activate the available positions on the benzene ring. The final substitution pattern will be a result of the complex interplay of these electronic effects, as well as steric considerations.

Cycloaddition Reactions Involving the Aromatic Ring

Cycloaddition reactions, such as the Diels-Alder reaction, are powerful tools for the construction of cyclic systems. masterorganicchemistry.com In a typical Diels-Alder reaction, a conjugated diene reacts with a dienophile to form a six-membered ring. masterorganicchemistry.com The participation of an aromatic ring as the diene component in a Diels-Alder reaction is generally disfavored due to the significant loss of aromatic stabilization energy in the resulting non-aromatic product. hoffmanchemicals.comrsc.org

For a simple aromatic system like benzene, the activation energy for a Diels-Alder reaction is very high, and such reactions typically require harsh conditions or highly reactive dienophiles. hoffmanchemicals.com The benzo[d] aobchem.comacs.orgdioxole system, being a derivative of benzene, is expected to exhibit similar reluctance to participate in cycloaddition reactions that disrupt its aromaticity.

While there is extensive literature on Diels-Alder reactions of furan (B31954) and other heterocyclic systems, specific examples of the benzo[d] aobchem.comacs.orgdioxole aromatic ring itself acting as a diene are not readily found in the literature. mdpi.com It is conceivable that under forcing conditions, with a very reactive dienophile, or if the aromaticity of the ring is sufficiently perturbed by other means, a cycloaddition could be induced. However, this is not a common or synthetically straightforward strategy for the derivatization of this ring system. More commonly, cycloaddition reactions are employed on substituents attached to the benzodioxole core, rather than involving the aromatic ring directly.

Stereoselective Transformations and Chiral Derivatization

The development of stereoselective transformations is a cornerstone of modern organic synthesis, enabling the preparation of enantiomerically pure compounds. For (5-Bromobenzo[d] aobchem.comacs.orgdioxol-4-yl)methanol, the primary handle for introducing chirality is the hydroxymethyl group. While the molecule itself is achiral, it can serve as a prochiral substrate for various stereoselective reactions.

One potential avenue is the enzymatic resolution of the racemic alcohol or a derivative. Lipases, for instance, are commonly used for the kinetic resolution of racemic alcohols via enantioselective acylation. This would involve the selective reaction of one enantiomer, allowing for the separation of the unreacted enantiomer and the acylated product.

Alternatively, asymmetric synthesis could be employed to introduce new chiral centers. For example, the oxidation of the hydroxymethyl group to an aldehyde would provide an electrophilic center for subsequent asymmetric additions, such as an asymmetric allylation or aldol (B89426) reaction, to build a chiral side chain.

Furthermore, the existing functional groups could be used to create more complex chiral structures. For instance, the development of chiral ligands for asymmetric catalysis has seen the use of benzodioxole scaffolds. The well-known chiral ligand SEGPHOS, for example, is a biaryl phosphine (B1218219) ligand built upon a 4,4'-bi-1,3-benzodioxole backbone. mdpi.com This highlights the utility of the benzodioxole motif in the construction of chiral environments for asymmetric transformations. While direct stereoselective derivatization of (5-Bromobenzo[d] aobchem.comacs.orgdioxol-4-yl)methanol is not widely reported, the principles of asymmetric synthesis suggest numerous possibilities for its use as a starting material for the preparation of chiral molecules. bldpharm.com

Advanced Spectroscopic and Structural Characterization of 5 Bromobenzo D 1 2 Dioxol 4 Yl Methanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing detailed information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

A ¹H NMR spectrum of (5-Bromobenzo[d] chemscene.comlibretexts.orgdioxol-4-yl)methanol would be expected to provide key information regarding the number of different types of protons, their electronic environments, and their proximity to neighboring protons.

Anticipated ¹H NMR Data:

Proton Type Expected Chemical Shift (ppm) Multiplicity Integration
Aromatic CH~6.8 - 7.5Doublet, Doublet2H
Methylene (B1212753) dioxy (-OCH₂O-)~5.9 - 6.1Singlet2H
Methylene alcohol (-CH₂OH)~4.5 - 4.8Singlet or Doublet2H
Hydroxyl (-OH)VariableSinglet (broad)1H

The two aromatic protons would likely appear as distinct signals due to their different positions relative to the bromo and methanol substituents.

The methylene protons of the dioxole ring typically resonate as a characteristic singlet.

The benzylic protons of the methanol group would appear as a singlet, though coupling to the hydroxyl proton is possible under certain conditions.

The chemical shift of the hydroxyl proton is highly dependent on solvent, concentration, and temperature.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

A ¹³C NMR spectrum would identify all unique carbon atoms in the molecule, providing insight into their hybridization and electronic environment.

Anticipated ¹³C NMR Data:

Carbon Type Expected Chemical Shift (ppm)
Quaternary Aromatic (C-Br)~110 - 120
Quaternary Aromatic (C-CH₂OH)~130 - 140
Quaternary Aromatic (C-O)~145 - 150
Aromatic CH~108 - 125
Methylene dioxy (-OCH₂O-)~100 - 105
Methylene alcohol (-CH₂OH)~60 - 65

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

While ¹H and ¹³C NMR provide foundational data, two-dimensional (2D) NMR techniques would be essential for unambiguously assigning these signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): Would establish proton-proton coupling networks, for instance, confirming the connectivity between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons over two to three bonds, which is critical for identifying the connectivity of quaternary carbons and piecing together the molecular fragments.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would reveal through-space proximity of protons, helping to confirm the spatial arrangement of the substituents on the aromatic ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS)

HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental composition of (5-Bromobenzo[d] chemscene.comlibretexts.orgdioxol-4-yl)methanol. This is a crucial step in confirming the molecular formula.

Anticipated HRMS Data:

Ion Calculated m/z Observed m/z
[M+H]⁺230.9651 / 232.9631Data not available
[M+Na]⁺252.9471 / 254.9450Data not available

The presence of a bromine atom would result in a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br).

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that is well-suited for polar molecules like alcohols. It would be used to generate the molecular ion, typically as a protonated species [M+H]⁺ or a sodium adduct [M+Na]⁺, with minimal fragmentation. The resulting mass-to-charge ratio would confirm the molecular weight of the compound. Further fragmentation of the molecular ion (MS/MS) would yield characteristic daughter ions, providing evidence for the structural components of the molecule, such as the loss of the hydroxymethyl group or cleavage of the dioxole ring.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

The IR and Raman spectra of (5-Bromobenzo[d] bldpharm.comchemscene.comdioxol-4-yl)methanol are expected to exhibit characteristic bands corresponding to its key functional groups.

Hydroxyl Group (O-H): A broad and strong absorption band is anticipated in the IR spectrum in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol group, which is likely involved in intermolecular hydrogen bonding in the solid state. The corresponding C-O stretching vibration is expected to appear in the 1000-1260 cm⁻¹ region.

Methylenedioxy Group (O-CH₂-O): This group gives rise to several characteristic vibrations. The asymmetric and symmetric C-O-C stretching vibrations are typically observed in the regions of 1250-1200 cm⁻¹ and 1040-1020 cm⁻¹, respectively. A characteristic band for the methylenedioxy bridge is also expected around 930 cm⁻¹.

Aromatic Ring (C=C and C-H): The aromatic C=C stretching vibrations are expected to appear in the 1400-1600 cm⁻¹ region. The aromatic C-H stretching vibrations will likely be observed just above 3000 cm⁻¹. The substitution pattern on the benzene (B151609) ring will influence the out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ region.

Carbon-Bromine Bond (C-Br): The C-Br stretching vibration is expected to appear in the low-frequency region of the spectrum, typically between 500 and 600 cm⁻¹.

Table 4: Predicted Characteristic IR and Raman Bands for (5-Bromobenzo[d] bldpharm.comchemscene.comdioxol-4-yl)methanol

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Hydroxyl O-H stretch 3200-3600 (broad, IR)
C-O stretch 1000-1260
Methylenedioxy Asymmetric C-O-C stretch 1250-1200
Symmetric C-O-C stretch 1040-1020
Methylene scissoring ~1470
Aromatic Ring C-H stretch 3000-3100
C=C stretch 1400-1600
C-H out-of-plane bend 700-900

Beyond the identification of functional groups, vibrational spectroscopy can offer insights into the conformational flexibility of the molecule. The hydroxymethyl group (-CH₂OH) attached to the benzodioxole ring has a degree of rotational freedom. Different conformers, arising from the rotation around the C-C bond connecting the aromatic ring and the methylene group of the alcohol, may exist.

Computational methods, such as Density Functional Theory (DFT), are often employed to calculate the vibrational frequencies of different possible conformers. By comparing the calculated spectra with the experimental IR and Raman data, the most stable conformer in the solid state or in solution can be determined. The low-frequency region of the Raman spectrum is particularly sensitive to skeletal vibrations and torsional modes, which are directly related to the molecule's conformation.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy

Electronic spectroscopy provides information about the electronic transitions within a molecule and is sensitive to the extent of π-conjugation.

The UV-Vis absorption spectrum of (5-Bromobenzo[d] bldpharm.comchemscene.comdioxol-4-yl)methanol is expected to be dominated by π → π* transitions within the substituted benzene ring. The benzodioxole moiety itself typically shows absorption bands around 280-290 nm. The presence of the bromine atom and the hydroxymethyl group as substituents on the aromatic ring will likely cause a slight shift in the absorption maxima (a bathochromic or hypsochromic shift) and may affect the intensity of the absorption bands.

Fluorescence spectroscopy can provide further insights into the electronic structure and excited-state properties. Many 1,3-benzodioxole (B145889) derivatives are known to be fluorescent. The fluorescence emission is expected to be at a longer wavelength than the absorption (Stokes shift). The quantum yield and lifetime of the fluorescence can be influenced by the nature and position of the substituents on the aromatic ring, as well as by the solvent polarity. For (5-Bromobenzo[d] bldpharm.comchemscene.comdioxol-4-yl)methanol, the heavy bromine atom might lead to some quenching of the fluorescence through the heavy-atom effect, which promotes intersystem crossing to the triplet state.

Table 5: Predicted Electronic Spectroscopy Data for (5-Bromobenzo[d] bldpharm.comchemscene.comdioxol-4-yl)methanol

Parameter Expected Value/Observation
UV-Vis Absorption
λmax (in a non-polar solvent) ~280-300 nm
Molar Absorptivity (ε) Moderate to high
Fluorescence Spectroscopy
Excitation Wavelength Corresponding to the absorption maximum
Emission Wavelength > 300 nm (Stokes shifted)

Photophysical Properties and Solvatochromic Behavior

No research articles detailing the photophysical properties, such as absorption and emission spectra, quantum yields, or fluorescence lifetimes, of (5-Bromobenzo[d] chemscene.commdpi.comdioxol-4-yl)methanol were found. Similarly, there is no available information on the solvatochromic behavior of this compound, which would describe how its spectral properties change in solvents of varying polarity.

X-ray Crystallography for Solid-State Structure Determination

There are no published studies on the X-ray crystallographic analysis of (5-Bromobenzo[d] chemscene.commdpi.comdioxol-4-yl)methanol. Consequently, information regarding its solid-state structure, including details on its absolute and relative stereochemistry, crystal packing, and intermolecular interactions, remains undetermined.

Single-Crystal X-ray Diffraction for Absolute and Relative Stereochemistry

No data from single-crystal X-ray diffraction studies of (5-Bromobenzo[d] chemscene.commdpi.comdioxol-4-yl)methanol is available in the scientific literature.

Crystalline Sponge Method for Non-Crystalline Analytes

There is no indication in the available literature that the crystalline sponge method has been employed to determine the structure of non-crystalline samples of (5-Bromobenzo[d] chemscene.commdpi.comdioxol-4-yl)methanol.

Analysis of Intermolecular Interactions and Crystal Packing

Without X-ray crystallography data, a detailed analysis of the intermolecular interactions and crystal packing of (5-Bromobenzo[d] chemscene.commdpi.comdioxol-4-yl)methanol cannot be provided.

Computational and Theoretical Investigations of 5 Bromobenzo D 1 2 Dioxol 4 Yl Methanol and Benzo D 1 2 Dioxole Derivatives

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to modern chemistry, enabling the determination of molecular wavefunctions and a wide array of associated properties. northwestern.edu These calculations are used to predict the electronic structure, molecular geometry (bond lengths and angles), and reactivity of compounds like benzodioxole derivatives. researchgate.netnorthwestern.edu Theoretical studies, particularly in fields like corrosion inhibition, leverage these calculations to establish a relationship between a molecule's structure and its functional efficiency. researchgate.net The insights gained can explain experimental findings and guide the design of new molecules with enhanced properties. nih.gov

Density Functional Theory (DFT) has become a primary tool in computational chemistry due to its favorable balance of accuracy and computational cost. mpg.de This method is widely employed to investigate the structure-activity relationships of molecules. researchgate.net For compounds similar to benzodioxole derivatives, DFT calculations using functionals like B3LYP with basis sets such as 6-311+G(d,p) are used to determine optimized structural parameters, energetics (total energies, frontier orbital energies), and spectroscopic characteristics. researchgate.net

DFT calculations can support experimental results, for instance, by showing that high inhibition efficiency in corrosion studies correlates with specific quantum chemical parameters. researchgate.net The theory is also used to calculate properties like UV/Visible spectra and nonlinear optical (NLO) properties, providing a comprehensive electronic profile of the molecule under investigation. researchgate.net

Table 1: Information Derived from DFT Calculations for Aromatic Compounds

Parameter Description Relevance
Optimized Geometry The lowest energy arrangement of atoms in the molecule. Predicts bond lengths, bond angles, and dihedral angles. researchgate.net
Total Energy The total electronic energy of the molecule in its ground state. Used to compare the stability of different isomers or conformations. researchgate.net
Vibrational Frequencies Frequencies of molecular vibrations. Correlates with experimental IR and Raman spectra for structural confirmation. researchgate.net
NMR Chemical Shifts Predicted nuclear magnetic resonance chemical shifts. Aids in the interpretation of experimental ¹H-NMR and ¹³C-NMR spectra. researchgate.net

| Frontier Orbitals | The Highest Occupied and Lowest Unoccupied Molecular Orbitals (HOMO/LUMO). | Key indicators of chemical reactivity and electronic transitions. researchgate.net |

This table is generated based on general capabilities of DFT calculations as described in the sources.

Semiempirical methods are simplified quantum mechanical methods that use parameters derived from experimental data to speed up calculations. uni-muenchen.de These methods, including AM1 (Austin Model 1), PM3 (Parametric Method 3), MNDO (Modified Neglect of Diatomic Overlap), MINDO/3, and INDO (Intermediate Neglect of Differential Overlap), are based on the Hartree-Fock theory but with significant approximations, such as the Neglect of Diatomic Differential Overlap (NDDO). uni-muenchen.denih.gov They are particularly useful for large molecules where ab initio or DFT calculations would be too computationally expensive. mpg.denih.gov

These methods are designed to calculate properties like heats of formation and have been widely used for structure, geometry, and molecular orbital calculations. uni-muenchen.deresearchgate.net For example, semiempirical methods have been applied to study 1,3-benzodioxole (B145889) derivatives to determine the relationship between their molecular structure and properties like corrosion inhibition. researchgate.net While generally less accurate than DFT, they provide a cost-effective way to screen compounds and identify trends. mpg.de PM3 is a reparameterization of AM1, often resulting in less repulsive non-bonded interactions. researchgate.net

Table 2: Comparison of Common Semiempirical Methods

Method Basis Key Features Typical Applications
MNDO NDDO approximation. One of the earliest successful NDDO-based methods. General molecular properties. mpg.deuni-muenchen.de
AM1 NDDO approximation. Improved upon MNDO, particularly for hydrogen bonds. nih.gov Structure, molecular geometry, electrostatic potential, molecular orbitals. researchgate.net
PM3 NDDO approximation. A reparameterization of AM1 using a larger set of training data. nih.gov Often used for organic molecules; calculates heats of formation. uni-muenchen.deresearchgate.net

| INDO | ZDO approximation. | Simpler integral scheme than NDDO. uni-muenchen.de | Older method, less commonly used now. uni-muenchen.de |

This table is generated based on information from the provided search results.

Analysis of Frontier Molecular Orbitals (HOMO and LUMO)

The Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding chemical reactivity. nih.govyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comyoutube.com The energies of these orbitals (E_HOMO and E_LUMO) are key parameters used to quantify the adsorption capabilities and reactivity of organic compounds. researchgate.net A high E_HOMO value indicates a greater tendency to donate electrons, while a low E_LUMO value suggests a greater ability to accept electrons. nih.gov

In studies of benzodioxole derivatives, the localization of these orbitals on specific atoms or regions of the molecule can identify the active centers for adsorption and reaction. researchgate.net For instance, the presence of heteroatoms and π-electrons often dictates the location and reactivity of these frontier orbitals. researchgate.net

The energy difference between the HOMO and LUMO, known as the energy gap (ΔEg = E_LUMO - E_HOMO), is a critical indicator of a molecule's stability and reactivity. nih.gov A small energy gap generally implies that the molecule is more polarizable, has higher chemical reactivity, and lower kinetic stability. nih.govnih.gov This is because less energy is required to excite an electron from the HOMO to the LUMO, facilitating charge transfer interactions within the molecule or with other species. nih.gov In the context of corrosion inhibitors, for example, a low energy gap often correlates with higher inhibition efficiency, as it promotes the transfer of electrons to the vacant d-orbitals of a metal surface, enhancing adsorption. researchgate.net

Table 3: Hypothetical Frontier Orbital Energies and Reactivity Metrics for Benzodioxole Derivatives

Derivative E_HOMO (eV) E_LUMO (eV) Energy Gap (ΔEg) (eV) Reactivity Indication
Derivative A -9.1 -0.9 8.2 Low reactivity, high stability
Derivative B -8.5 -1.5 7.0 Moderate reactivity

| Derivative C | -7.8 | -2.1 | 5.7 | High reactivity, low stability |

This table is a hypothetical representation based on the principles described in the search results.

Dipole Moment and Polarity Studies

An analysis of the dipole moment can help determine the preferred nature of solvents for a given compound. taylorandfrancis.com In studies related to material science, a high dipole moment is often associated with stronger adsorption of molecules onto a surface, as it enhances the interaction between the molecule and the substrate. researchgate.net Therefore, theoretical calculations of the dipole moment for benzodioxole derivatives can provide valuable information about their interaction strength and solubility characteristics. researchgate.nettaylorandfrancis.com

Charge Distribution and Mulliken Charge Analysis

Understanding the distribution of electronic charge within a molecule is key to identifying its reactive sites. researchgate.net Mulliken population analysis is a widely used computational method for estimating the partial atomic charges on each atom in a molecule. wikipedia.orgopenmx-square.org This analysis partitions the total electron population among the constituent atoms, providing insight into the local electronic environment. wikipedia.org

By calculating Mulliken charges, one can identify atoms with the most negative partial charge, which are the most electron-rich and thus the most likely sites for electrophilic attack or protonation. researchgate.net Conversely, atoms with a positive charge are susceptible to nucleophilic attack. While the method has known limitations, such as sensitivity to the choice of basis set, it remains a valuable tool for the conceptual rationalization of chemical processes and reactivity. wikipedia.orgchemrxiv.orgchemrxiv.org For benzodioxole derivatives, this analysis can pinpoint the most reactive atoms within the ring system and its substituents.

Table 4: Example of Mulliken Charges on Key Atoms of a Substituted Benzodioxole Ring

Atom Mulliken Charge (e) Implication
O1 (dioxole) -0.45 Electron-rich, potential site for protonation. researchgate.net
O3 (dioxole) -0.46 Electron-rich, potential site for protonation. researchgate.net
C (aromatic, unsubstituted) -0.15 Slightly electron-rich.
C (aromatic, attached to Br) +0.10 Electron-deficient due to electronegative Br.

| Br | -0.05 | Electronegative atom, withdraws electron density. researchgate.net |

This table provides illustrative values based on the principles of Mulliken charge analysis described in the sources.

Conformational Analysis and Potential Energy Surfaces

Computational chemistry provides powerful tools to explore the three-dimensional arrangements of molecules and the energy associated with these structures. For benzo[d] researchgate.netnih.govdioxole derivatives, this analysis focuses on the inherent flexibility of the five-membered dioxole ring fused to the rigid benzene (B151609) ring.

Ring Puckering and Flapping Motions of the Benzo[d]researchgate.netnih.govdioxole Ring

The benzo[d] researchgate.netnih.govdioxole ring system is not perfectly planar. The five-membered dioxole portion undergoes conformational motions, often described as puckering or flapping, to relieve ring strain.

Detailed crystallographic and computational studies on various benzo[d] researchgate.netnih.govdioxole derivatives have shown that the dioxole ring typically adopts a non-planar conformation. A common observed conformation is a "flattened envelope," where the methylene (B1212753) carbon atom (C2) is displaced from the plane formed by the other four atoms of the ring. nih.gov In one crystallographic study of a complex molecule containing the 1,3-benzodioxole moiety, the deviation of this methylene carbon from the plane was found to be 0.104 Å. nih.gov

Theoretical studies on related heterocyclic systems, such as 1,3-benzodioxan, utilize ab initio and density functional theory (DFT) calculations to map out the potential energy surface for these motions. bwise.kr Such analyses allow for the calculation of one-dimensional potential energy functions in terms of specific coordinates, like a ring-twisting or ring-puckering coordinate. These functions reveal the most stable conformations and the energy barriers between them. For instance, in the related 1,3-benzodioxan, a twisting angle of 33° and a significant energy barrier to achieving a planar state (4300 ± 500 cm⁻¹) were calculated for the ground state, illustrating the energetic preference for a puckered conformation. bwise.kr Similar principles apply to the benzo[d] researchgate.netnih.govdioxole ring, where flapping of the methylene group represents the primary low-energy conformational motion.

Quantitative Structure-Activity Relationship (QSAR) Parameter Derivations

Quantitative Structure-Activity Relationship (QSAR) models seek to correlate the chemical structure of a compound with a specific activity through mathematical equations. The first step in developing a QSAR model is the calculation of molecular descriptors that quantify various aspects of the molecule's physicochemical properties. For (5-Bromobenzo[d] researchgate.netnih.govdioxol-4-yl)methanol and related derivatives, these parameters are derived using computational methods.

Theoretical studies on 1,3-benzodioxole derivatives have utilized quantum chemical calculations to determine a range of these descriptors. researchgate.net Key parameters include:

Electronic Descriptors : These describe the electronic aspects of the molecule. Commonly calculated parameters are the energy of the Highest Occupied Molecular Orbital (E_HOMO) and the energy of the Lowest Unoccupied Molecular Orbital (E_LUMO). The difference between these, the HOMO-LUMO gap (ΔE), is an indicator of molecular reactivity. researchgate.net Other electronic descriptors include the dipole moment, electronegativity (χ), and ionization potential (I). researchgate.net

Steric and Topological Descriptors : These relate to the size and shape of the molecule. Examples include the molecular weight, solvent-accessible surface area (SASA), and molecular volume.

Thermodynamic and Hydrophobicity Descriptors : These parameters model the compound's behavior in different phases. Hydration energy, which is the energy released when a molecule is solvated in water, is a crucial descriptor. Hydrophobicity is often quantified by the partition coefficient (logP), which describes the distribution of a solute between two immiscible solvents (typically octanol (B41247) and water).

These parameters are essential for building robust QSAR models that can predict the activity of new, unsynthesized derivatives, thereby guiding rational drug design and materials science. researchgate.net

| Topological | Surface Area | The total surface area of the molecule accessible to a solvent. |

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For benzo[d] researchgate.netnih.govdioxole derivatives, docking studies are used to theoretically investigate their binding interactions with macromolecular targets, such as proteins or enzymes, without assessing the ultimate biological or pharmacological outcome.

These in silico studies provide a detailed, atom-level view of the binding mode and the intermolecular forces that stabilize the ligand-receptor complex. Key interactions that are analyzed include:

Hydrogen Bonds : The formation of hydrogen bonds between hydrogen-bond donors and acceptors on both the ligand and the target protein is a critical factor in binding affinity and specificity.

Hydrophobic Interactions : The association of nonpolar groups, such as the benzene ring of the benzo[d] researchgate.netnih.govdioxole core, with nonpolar pockets on the protein surface contributes significantly to binding energy. csfarmacie.cz

Halogen Bonds : In the case of (5-Bromobenzo[d] researchgate.netnih.govdioxol-4-yl)methanol, the bromine atom can act as a halogen bond donor, forming a favorable interaction with an electron-rich atom (like oxygen or nitrogen) on the protein. nih.gov

In a representative study, a lead compound, N-(benzo[d] researchgate.netnih.govdioxol-5-yl)-2-((4-chlorobenzyl) thio) acetamide, was identified through screening based on a pharmacophore model and its theoretical fit within the auxin receptor TIR1. frontiersin.org Docking simulations for other heterocyclic compounds have revealed distinct binding modes within a receptor's active site, highlighting how small changes in the ligand's structure can alter its orientation and interaction profile with specific amino acid residues. nih.govnih.gov These theoretical studies are instrumental in generating hypotheses about how these molecules might interact with biological targets, guiding further experimental investigation.

Applications in Advanced Organic Synthesis As a Building Block

Precursor for the Synthesis of Complex Heterocyclic Systems

The compound serves as a valuable starting material for the synthesis of various heterocyclic scaffolds, which are prominent in medicinal chemistry and materials science. Its utility often begins with the transformation of the hydroxymethyl group into other functionalities, such as aldehydes or azides, to facilitate cyclization reactions.

The synthesis of 1,2,3-triazole derivatives, often facilitated by "click chemistry," is a powerful method for linking molecular fragments. mt.comnih.gov (5-Bromobenzo[d] nih.govaurigeneservices.comdioxol-4-yl)methanol is an ideal precursor for creating the necessary components for these reactions. The primary alcohol can be converted into an azide (B81097) or a terminal alkyne. For instance, conversion to an azide, via tosylation followed by substitution with sodium azide, yields 4-(azidomethyl)-5-bromobenzo[d] nih.govaurigeneservices.comdioxole. This intermediate can then undergo a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) with a variety of terminal alkynes to produce a library of 1,4-disubstituted 1,2,3-triazole derivatives. ekb.egnih.gov This modular approach allows for the rapid assembly of diverse structures built upon the bromobenzodioxole core. ekb.eg

Precursor Modification Reaction Type Resulting Moiety Potential Products
Conversion of -CH₂OH to -CH₂N₃ (Azide)CuAAC Click Reaction1,4-disubstituted 1,2,3-triazoleTriazole-linked bioactive molecules, functional polymers
Conversion of -CH₂OH to -CH₂C≡CH (Alkyne)CuAAC Click Reaction1,5-disubstituted 1,2,3-triazoleIsomeric triazole derivatives, complex drug scaffolds

Isoquinoline (B145761) alkaloids represent a large family of natural products with significant biological activities. aurigeneservices.comuni-muenchen.denih.gov Key synthetic routes to the tetrahydroisoquinoline core, such as the Pictet-Spengler reaction, require the condensation of a β-arylethylamine with an aldehyde or ketone. wikipedia.orgmdpi.com (5-Bromobenzo[d] nih.govaurigeneservices.comdioxol-4-yl)methanol can be readily oxidized under mild conditions (e.g., using pyridinium chlorochromate or Dess-Martin periodinane) to the corresponding aldehyde, 5-Bromobenzo[d] nih.govaurigeneservices.comdioxole-4-carbaldehyde.

This aldehyde can then be utilized in a Pictet-Spengler reaction. nih.govresearchgate.net For example, condensation with dopamine (B1211576) hydrochloride would lead to the formation of a tetrahydroisoquinoline scaffold, which is a core structure in numerous alkaloids. The bromine atom on the benzodioxole ring remains available for further functionalization, such as cross-coupling reactions, to create complex alkaloid analogues. Another prominent method, the Bischler-Napieralski reaction, involves the cyclodehydration of N-phenethyl-amides to form 3,4-dihydroisoquinolines, which can also utilize derivatives of the title compound. aurigeneservices.commdpi.com

Benzimidazoles are a critical class of heterocyclic compounds found in numerous pharmaceuticals. nih.govijarsct.co.innih.gov A primary method for their synthesis is the Phillips condensation, which involves the reaction of an o-phenylenediamine (B120857) with an aldehyde in the presence of an acid or an oxidizing agent. adichemistry.comcolab.ws

As in the synthesis of isoquinolines, the first step is the oxidation of (5-Bromobenzo[d] nih.govaurigeneservices.comdioxol-4-yl)methanol to its aldehyde. This aldehyde can then be condensed with various substituted o-phenylenediamines to yield a diverse range of 2-substituted benzimidazoles. beilstein-journals.orgsemanticscholar.org The reaction typically proceeds by forming a Schiff base intermediate, which then undergoes cyclization and oxidation to afford the aromatic benzimidazole (B57391) ring system. nih.gov This method is highly efficient and allows for the introduction of the (5-Bromobenzo[d] nih.govaurigeneservices.comdioxol-4-yl) moiety at the 2-position of the benzimidazole core. beilstein-journals.org

Role in Multi-Step Convergent and Divergent Synthetic Strategies

The presence of orthogonally reactive functional groups—the aryl bromide and the primary alcohol—makes (5-Bromobenzo[d] nih.govaurigeneservices.comdioxol-4-yl)methanol an excellent substrate for both convergent and divergent synthetic strategies. wikipedia.orgbeilstein-journals.org

In a divergent synthesis , a common intermediate is used to create a library of structurally related compounds. wikipedia.orgnih.gov Starting with (5-Bromobenzo[d] nih.govaurigeneservices.comdioxol-4-yl)methanol, the alcohol can be converted into various functional groups (esters, ethers, azides, etc.), while the bromide is simultaneously or sequentially used in different palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the generation of a wide array of analogues from a single starting material.

In a convergent synthesis , complex fragments of a target molecule are synthesized separately and then joined together at a late stage. caltech.edu The bromobenzodioxole unit can be elaborated into a complex fragment by modifying the alcohol and other positions. The remaining bromide then serves as a crucial handle for coupling with another advanced intermediate, efficiently assembling the final target molecule.

Functional Group Possible Transformations Synthetic Strategy
Aryl Bromide Suzuki, Stille, Heck, Sonogashira, Buchwald-Hartwig couplingsIntroduction of aryl, vinyl, alkynyl, or amino groups.
Hydroxymethyl (-CH₂OH) Oxidation (aldehyde, acid), Esterification, Etherification, Conversion to halides or azidesChain extension, linking to other molecules, preparation for cyclization.

Development of Functionalized Scaffolds for Chemical Probe Synthesis

Chemical probes are essential tools for studying biological systems. (5-Bromobenzo[d] nih.govaurigeneservices.comdioxol-4-yl)methanol provides a rigid scaffold that can be functionalized to create such probes. The benzodioxole core can act as a central framework, while the reactive sites allow for the attachment of various components:

A recognition element: Synthesized via modifications at the bromide or alcohol position to interact with a specific biological target.

A reporter tag: A fluorescent dye or biotin (B1667282) can be attached, often via an ether or ester linkage at the hydroxymethyl position, for visualization or isolation.

A reactive group: For covalent labeling of a biological target, a group like an acrylamide can be introduced at the bromide position through cross-coupling.

The defined three-dimensional structure of the benzodioxole scaffold allows for precise spatial positioning of these functional elements, which is critical for designing effective chemical probes. nih.gov

Intermediates for Advanced Materials Science Research

The benzodioxole moiety is a structural component in various functional materials, including organic semiconductors and liquid crystals. The reactive handles on (5-Bromobenzo[d] nih.govaurigeneservices.comdioxol-4-yl)methanol allow for its incorporation into larger polymeric or macromolecular systems.

The aryl bromide can be used for forming carbon-carbon bonds via cross-coupling reactions to create conjugated polymers with potential applications in organic electronics. The hydroxymethyl group can be used as an initiation site for polymerization or to attach the molecule to a surface, such as a metal oxide for creating modified electrodes or functionalized nanoparticles. The inherent rigidity and electronic properties of the benzodioxole core make it an attractive component for tuning the optical and electronic properties of advanced materials. researchgate.net

Design and Synthesis of Scaffolds for Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry

In the field of medicinal chemistry, the systematic investigation of structure-activity relationships (SAR) is a cornerstone of the drug discovery process. This involves the synthesis of a series of compounds, known as analogues, based on a lead structure to understand how specific structural modifications influence biological activity. The compound (5-Bromobenzo[d] unife.itchemscene.comdioxol-4-yl)methanol is a valuable building block for creating molecular scaffolds tailored for such SAR studies. Its utility lies in the presence of two key functional groups—a bromine atom and a hydroxymethyl group—attached to a rigid benzodioxole core. These features provide chemists with versatile handles to systematically introduce a wide array of chemical diversity.

The bromine atom on the aromatic ring is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions. For instance, Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination reactions can be employed to introduce new aryl, heteroaryl, vinyl, alkynyl, or amino substituents at this position. This allows for a thorough exploration of the steric and electronic requirements of the target receptor in that specific region of the molecule.

Concurrently, the hydroxymethyl group at the 4-position offers another avenue for structural modification. It can be oxidized to an aldehyde or a carboxylic acid, which can then be used in a plethora of subsequent reactions such as reductive amination, esterification, or amide bond formation. Alternatively, the alcohol itself can be converted into ethers or esters, allowing for fine-tuning of properties like polarity and hydrogen bonding capacity. The ability to perform selective and sequential modifications at these two distinct sites is a significant advantage in the construction of compound libraries for SAR studies.

The rigid nature of the benzo[d] unife.itchemscene.comdioxole scaffold is also beneficial. It reduces the conformational flexibility of the resulting analogues, which can lead to a clearer understanding of the optimal spatial arrangement of functional groups required for interaction with a biological target. By systematically altering the substituents at the 4- and 5-positions, researchers can map the pharmacophoric elements and develop a comprehensive SAR model. This methodical approach is instrumental in optimizing lead compounds to enhance potency, selectivity, and other pharmacologically relevant properties.

Below is a table illustrating the synthetic versatility of (5-Bromobenzo[d] unife.itchemscene.comdioxol-4-yl)methanol in generating diverse scaffolds for SAR studies.

Table 1. Synthetic Transformations of (5-Bromobenzo[d] unife.itchemscene.comdioxol-4-yl)methanol for SAR Scaffold Development

Position of ModificationFunctional GroupReaction TypePotential New Functional Groups/Substituents
5BromoSuzuki CouplingAryl, Heteroaryl
5BromoSonogashira CouplingAlkynyl
5BromoBuchwald-Hartwig AminationPrimary/Secondary Amines
5BromoStille CouplingAlkyl, Vinyl, Aryl
4MethanolOxidationAldehyde, Carboxylic Acid
4MethanolEtherificationEthers
4MethanolEsterificationEsters
4MethanolMitsunobu ReactionAzides, Thiols, Esters

Q & A

Q. What are the key considerations for optimizing the synthesis of (5-Bromobenzo[d][1,3]dioxol-4-yl)methanol to ensure high yield and purity?

Methodological Answer:

  • Reaction Conditions : Use chloroform as the solvent and triethylamine as a base to facilitate acid chloride coupling reactions. Maintain room temperature for 18 hours to ensure complete conversion .
  • Workup and Purification : Wash the organic layer with 10% NaHCO₃ to remove acidic impurities, dry with anhydrous Na₂SO₄, and evaporate under vacuum. Recrystallization from ethanol enhances purity .
  • Catalyst Selection : Triethylamine acts as a proton scavenger, improving reaction efficiency by minimizing side reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

Methodological Answer:

  • 1H/13C NMR : Identify aromatic protons (δ 6.5–7.5 ppm) and the hydroxymethyl group (δ 3.5–4.5 ppm). Compare splitting patterns to confirm substitution on the benzodioxole ring .
  • Mass Spectrometry (MS) : Use high-resolution MS to verify the molecular ion peak (e.g., [M+H]+ at m/z 245) and fragmentation patterns indicative of bromine isotopes .
  • IR Spectroscopy : Detect O–H stretching (3200–3600 cm⁻¹) and C–O–C vibrations (1250–1050 cm⁻¹) from the benzodioxole moiety .

Q. How should solvent systems be selected for reactions involving this compound?

Methodological Answer:

  • Polar Protic vs. Aprotic : Use methanol or ethanol for solubility of polar intermediates, while chloroform or DCM is preferred for non-polar coupling reactions to minimize solvolysis .
  • Temperature Control : Reflux conditions (e.g., ethanol at 78°C) enhance reaction rates for elimination or substitution steps .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound derivatives across different studies?

Methodological Answer:

  • Multivariate Statistical Analysis : Apply principal component analysis (PCA) or partial least-squares (PLS) to identify confounding variables (e.g., solvent purity, assay protocols) .
  • Replicate Studies : Standardize in vitro assays (e.g., enzyme inhibition IC₅₀) using controlled conditions (pH, temperature) and validate with orthogonal methods (e.g., SPR vs. fluorescence assays) .
  • Substituent Effects : Compare electronic (Hammett σ) and steric parameters of derivatives to correlate structural features with activity discrepancies .

Q. What computational strategies can predict the metabolic pathways and toxicity profiles of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the benzodioxole ring to predict oxidative cleavage sites in liver microsomes .
  • Database Mining : Use PubChem’s in silico ADMET tools to simulate phase I/II metabolism (e.g., CYP450-mediated oxidation) and identify potential toxicophores .
  • Molecular Docking : Model interactions with cytochrome P450 enzymes (e.g., CYP3A4) to prioritize metabolites for experimental validation .

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with enhanced anticonvulsant activity?

Methodological Answer:

  • Bioisosteric Replacement : Substitute the bromine atom with electron-withdrawing groups (e.g., –CF₃) to modulate lipophilicity and blood-brain barrier penetration .
  • Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (e.g., dioxole oxygen) and hydrophobic regions using 3D-QSAR models .
  • In Vivo Validation : Test derivatives in the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models, correlating ED₅₀ values with computed descriptors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.